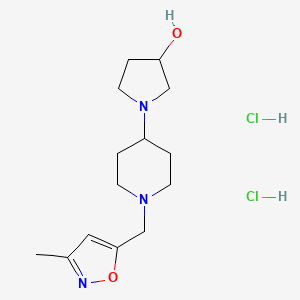
1-(1-((3-Methylisoxazol-5-yl)methyl)piperidin-4-yl)pyrrolidin-3-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-((3-Methylisoxazol-5-yl)methyl)piperidin-4-yl)pyrrolidin-3-ol dihydrochloride is a useful research compound. Its molecular formula is C14H25Cl2N3O2 and its molecular weight is 338.27. The purity is usually 95%.
BenchChem offers high-quality 1-(1-((3-Methylisoxazol-5-yl)methyl)piperidin-4-yl)pyrrolidin-3-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-((3-Methylisoxazol-5-yl)methyl)piperidin-4-yl)pyrrolidin-3-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Isoxazole in Scientific Research
Isoxazole rings are present in various compounds with significant biological activities. Compounds containing the isoxazole moiety have been explored for their potential in drug discovery due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The isoxazole ring serves as a scaffold for the development of new therapeutic agents, leveraging its ability to interact with various biological targets through multiple binding modes. For example, 4-isoxazolines have been highlighted for their versatility in organic synthesis, serving as building blocks for cyclic and acyclic compounds due to their rich reactivity (Melo, 2010).
Piperidine and Pyrrolidine in Drug Discovery
Piperidine and pyrrolidine rings are prevalent in many biologically active molecules and drugs. These structures are favored in medicinal chemistry for their role in modulating drug-receptor interactions, improving pharmacokinetic properties, and enhancing binding affinity and selectivity towards biological targets. The pyrrolidine ring, in particular, has been noted for its presence in bioactive molecules with various therapeutic potentials, including antidiabetic, anticancer, and antiviral activities. Its inclusion in drug structures can significantly influence the three-dimensional configuration of the molecule, impacting its interaction with specific biological receptors (Petri et al., 2021).
Applications in Enzyme Inhibition
Compounds featuring these functionalities are often studied for their potential as enzyme inhibitors, a critical area in therapeutic drug development. By inhibiting specific enzymes, these compounds can modulate biochemical pathways, offering therapeutic strategies for treating diseases. For instance, inhibitors targeting cytochrome P450 enzymes can reduce drug-drug interactions and mitigate adverse effects, providing a safer therapeutic profile for co-administered drugs (Khojasteh et al., 2011).
Eigenschaften
IUPAC Name |
1-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]pyrrolidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2.2ClH/c1-11-8-14(19-15-11)10-16-5-2-12(3-6-16)17-7-4-13(18)9-17;;/h8,12-13,18H,2-7,9-10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDQBPJDGCJMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)N3CCC(C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((3-Methylisoxazol-5-yl)methyl)piperidin-4-yl)pyrrolidin-3-ol dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

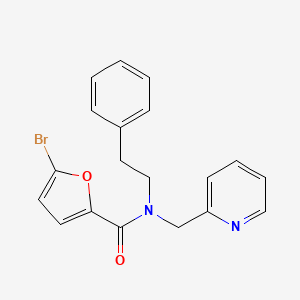
![2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2422317.png)
![N-[(4-Methoxythian-4-yl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2422318.png)
![6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B2422319.png)
![N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2422320.png)
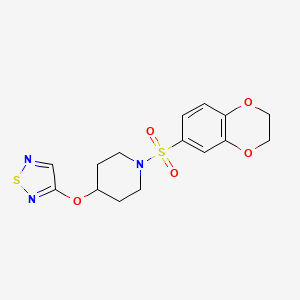
![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2422327.png)
![N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2422329.png)
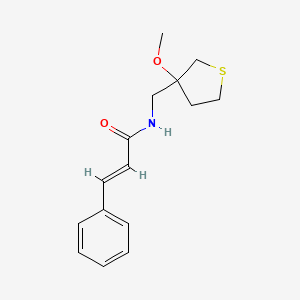
![N-(3,4-dimethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2422334.png)
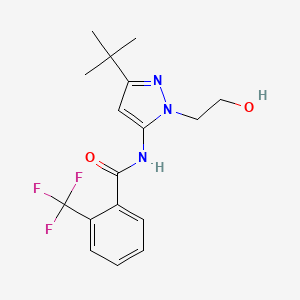
![2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2422336.png)
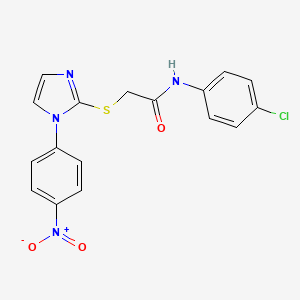
![(3E)-1-benzyl-3-{[(2-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2422339.png)